[2-(9-Fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
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Overview
Description
21-O-Acetyl 6beta-Hydroxy Dexamethasone is a synthetic glucocorticoid derivative of dexamethasone. It is characterized by the presence of an acetyl group at the 21st position and a hydroxyl group at the 6beta position. This compound is primarily used in biochemical research and has applications in various scientific fields due to its potent anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-O-Acetyl 6beta-Hydroxy Dexamethasone typically involves the acetylation of 6beta-Hydroxy Dexamethasone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent any side reactions and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of 21-O-Acetyl 6beta-Hydroxy Dexamethasone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 21-O-Acetyl 6beta-Hydroxy Dexamethasone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6beta position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 3rd position can be reduced to form a hydroxyl group.
Substitution: The acetyl group at the 21st position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group.
Major Products Formed:
Oxidation: Formation of 6-keto dexamethasone derivatives.
Reduction: Formation of 3-hydroxy dexamethasone derivatives.
Substitution: Formation of 21-substituted dexamethasone derivatives.
Scientific Research Applications
21-O-Acetyl 6beta-Hydroxy Dexamethasone is widely used in scientific research due to its potent biological activities. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating the mechanisms of glucocorticoid action and their effects on cellular processes.
Medicine: Utilized in preclinical studies to evaluate its potential therapeutic effects in inflammatory and autoimmune diseases.
Mechanism of Action
21-O-Acetyl 6beta-Hydroxy Dexamethasone exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
Dexamethasone: A widely used glucocorticoid with similar anti-inflammatory properties but without the acetyl and hydroxyl modifications.
Betamethasone: Another glucocorticoid with similar structure and function but differs in the position of the fluorine atom.
Prednisolone: A glucocorticoid with similar therapeutic effects but different structural modifications.
Uniqueness: 21-O-Acetyl 6beta-Hydroxy Dexamethasone is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the acetyl group at the 21st position and the hydroxyl group at the 6beta position may influence its binding affinity to the glucocorticoid receptor and its overall biological activity .
Biological Activity
The compound [2-(9-Fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate is a synthetic derivative of dexamethasone. It is characterized by its unique structural features and has been studied for its biological activities, particularly in anti-inflammatory and immunosuppressive contexts.
Chemical Structure and Properties
This compound belongs to the class of glucocorticoids and possesses several hydroxyl groups that contribute to its biological activity. The presence of a fluorine atom enhances its potency and selectivity for glucocorticoid receptors.
Property | Value |
---|---|
Molecular Formula | C24H31F O7 |
Molecular Weight | 470.5 g/mol |
IUPAC Name | [2-(9-Fluoro-6... |
LogP | 2.8 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
The primary mechanism of action involves the binding of the compound to the glucocorticoid receptor (GR). Upon binding, the GR undergoes a conformational change that allows it to translocate to the nucleus. There it regulates gene expression by interacting with glucocorticoid response elements (GREs), leading to:
- Suppression of pro-inflammatory cytokines : This reduces inflammation in various tissues.
- Inhibition of leukocyte migration : This is crucial in managing autoimmune responses.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages.
Immunosuppressive Activity
The compound also shows potential as an immunosuppressant. It has been evaluated in models of autoimmune diseases where it effectively reduced symptoms by modulating immune cell activity.
Case Studies
-
Study on Inflammatory Bowel Disease (IBD) :
- Objective : To assess the efficacy of the compound in reducing inflammation in IBD models.
- Findings : The administration resulted in decreased levels of inflammatory markers and improved histological scores in treated animals compared to controls.
-
Rheumatoid Arthritis Model :
- Objective : Evaluation of the compound's immunosuppressive effects.
- Results : Significant reduction in joint swelling and pain was observed alongside decreased serum levels of rheumatoid factor.
Properties
IUPAC Name |
[2-(9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO7/c1-12-7-15-16-9-18(28)17-8-14(27)5-6-21(17,3)23(16,25)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)26/h5-6,8,12,15-16,18-19,28-29,31H,7,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWHYZMBJNXZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.